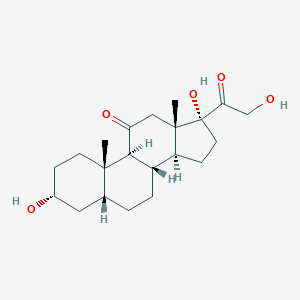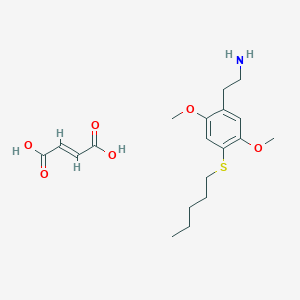
2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, commonly known as 2C-T-7, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 is known for its hallucinogenic properties and has been used in scientific research to understand the mechanism of action of psychedelic drugs.
Mécanisme D'action
The exact mechanism of action of 2C-T-7 is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. By binding to this receptor, 2C-T-7 produces its psychedelic effects.
Effets Biochimiques Et Physiologiques
2C-T-7 has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain. It also affects the levels of cytokines, which are involved in the immune response. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2C-T-7 in lab experiments is its ability to produce consistent and predictable effects. This makes it useful for studying the mechanisms of action of psychedelic drugs. However, one limitation is that it is a controlled substance and requires special permits and protocols to be used in research.
Orientations Futures
Future research on 2C-T-7 could focus on investigating its potential therapeutic effects in treating mental health disorders such as depression and anxiety. Additionally, studies could investigate the long-term effects of using 2C-T-7, as well as its potential for abuse and addiction. Further research could also explore the use of 2C-T-7 in combination with other drugs to produce synergistic effects.
Méthodes De Synthèse
The synthesis of 2C-T-7 involves the reaction of 2,5-dimethoxythiophenol with 1-bromo-3-pentanone to form 2,5-dimethoxy-4-(pentylthio)acetophenone. This intermediate is then reacted with ethylamine to produce 2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine. The maleate salt of the compound is obtained by reacting the free base with maleic acid.
Applications De Recherche Scientifique
2C-T-7 has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to produce hallucinations, altered perception of time and space, and changes in mood and emotions. Studies have also investigated the potential therapeutic effects of 2C-T-7 in treating mental health disorders such as depression and anxiety.
Propriétés
Numéro CAS |
129658-10-2 |
|---|---|
Nom du produit |
2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
Formule moléculaire |
C19H29NO6S |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C15H25NO2S.C4H4O4/c1-4-5-6-9-19-15-11-13(17-2)12(7-8-16)10-14(15)18-3;5-3(6)1-2-4(7)8/h10-11H,4-9,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
BUIMMXSYSWNWBW-WLHGVMLRSA-N |
SMILES isomérique |
CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O |
Synonymes |
Benzeneethanamine, 2,5-dimethoxy-4-(pentylthio)-, (Z)-2-butenedioate ( 1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



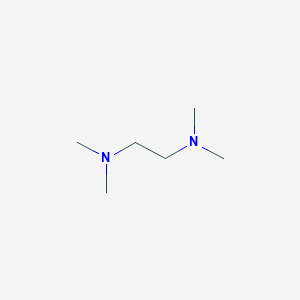
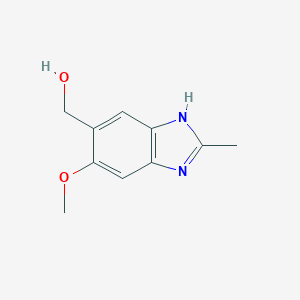
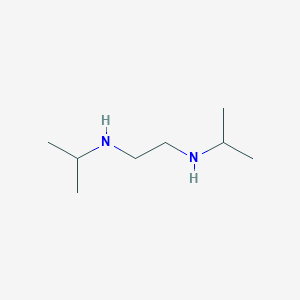
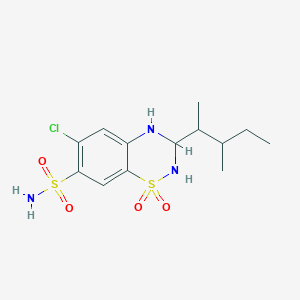
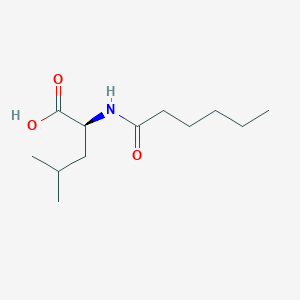
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
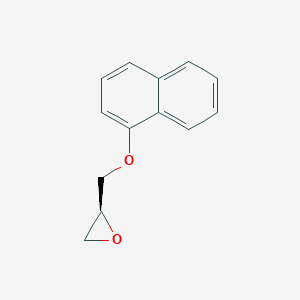

![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)

![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
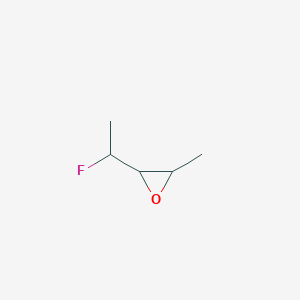
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
